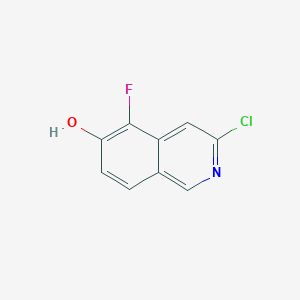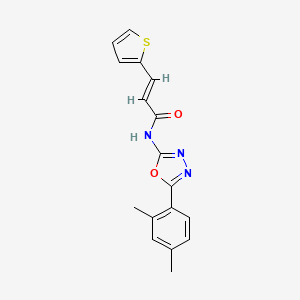
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, also known as DOTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide varies depending on its application. In cancer imaging, this compound is used as a fluorescent probe that binds to cancer cells, allowing for their detection and visualization. In cancer treatment, this compound is used as a potential therapeutic agent that binds to cancer cells and induces cell death. In agriculture, this compound acts as a plant growth regulator by binding to plant receptors and activating various signaling pathways. In materials science, this compound acts as a building block for MOFs, which have a high surface area and can selectively adsorb gases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In cancer imaging and treatment, this compound has been shown to selectively bind to cancer cells and induce cell death. In agriculture, this compound has been shown to enhance plant growth and increase crop yields. In materials science, this compound has been shown to form MOFs with high surface areas and selective gas adsorption properties.
实验室实验的优点和局限性
One of the main advantages of using (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide in lab experiments is its versatility and wide range of potential applications. However, one limitation is that this compound can be difficult to synthesize and purify, which can limit its availability for research purposes.
未来方向
There are many future directions for research on (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, including the development of new synthesis methods, the investigation of its potential applications in medicine, agriculture, and materials science, and the study of its biochemical and physiological effects. Additionally, the use of this compound as a building block for the synthesis of new MOFs with unique properties is an area of active research. Overall, this compound has the potential to make significant contributions to a wide range of scientific fields and is an exciting area of research.
合成方法
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylhydrazine with thiophene-2-carboxylic acid to form 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine, which is then reacted with acryloyl chloride to form this compound. Other methods include the reaction of 2,4-dimethylphenylhydrazine with thiophene-2-carboxylic acid chloride to form 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-thiocyanate, which is then reacted with acrylamide to form this compound.
科学研究应用
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been used as a fluorescent probe for imaging cancer cells and as a potential therapeutic agent for cancer treatment. In agriculture, this compound has been used as a plant growth regulator to enhance crop yields. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
属性
IUPAC Name |
(E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-7-14(12(2)10-11)16-19-20-17(22-16)18-15(21)8-6-13-4-3-9-23-13/h3-10H,1-2H3,(H,18,20,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFNBRVZQSKMPX-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

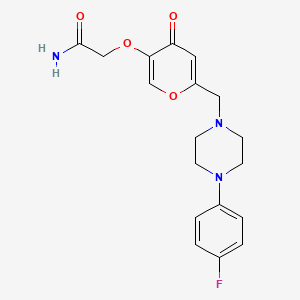
![ethyl 2-[4-(3-chlorophenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2903388.png)

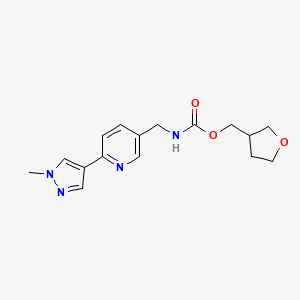
![5-((4-Ethoxy-3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903393.png)
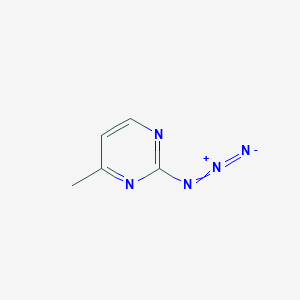
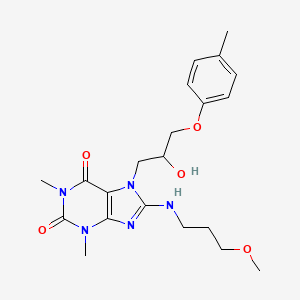
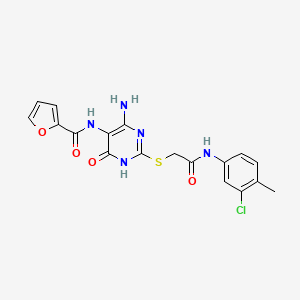
![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2903401.png)
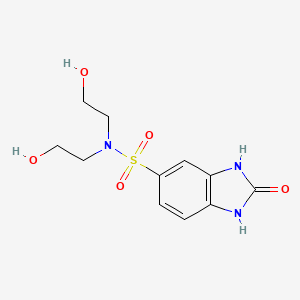

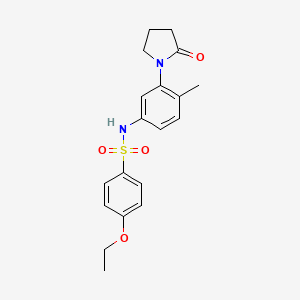
![4(3H)-Quinazolinone, 2-[(dimethylamino)methyl]-](/img/structure/B2903409.png)
